molecular formula C8H11ClN4 B2795451 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride CAS No. 232600-79-2

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride

Cat. No.: B2795451
CAS No.: 232600-79-2
M. Wt: 198.65
InChI Key: MNYMFCBYDHMQNV-UHFFFAOYSA-N
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Description

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride (CAS 232600-79-2) is a high-purity chemical compound supplied for research use only. This pyrazolo[1,5-a]pyrimidine derivative is part of a significant class of heterocyclic compounds recognized for their diverse pharmacological properties and potential as protein kinase inhibitors in targeted cancer therapy . Researchers value this scaffold for its rigid, planar structure that allows for various chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties in drug discovery programs . This specific amine hydrochloride derivative serves as a key intermediate for exploring anxiolytic agents. Related 3-halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines have demonstrated anxiolytic effects in animal models comparable to clinically useful benzodiazepines, but with a remarkable distinction: they appear devoid of potentiating the central nervous system depressant effects of ethanol or barbiturates at anxiolytic thresholds, suggesting a potentially superior safety profile . Furthermore, recent studies highlight the therapeutic potential of structurally similar pyrazolo[1,5-a]pyrimidine compounds as anti-inflammatory agents, demonstrating significant inhibition of pro-inflammatory cytokines like IL-6 and TNF-α, as well as COX-2 enzyme activity . The compound is characterized by the molecular formula C8H11ClN4 and a molecular weight of 198.65 g/mol . This product is intended for research applications only and is strictly not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.ClH/c1-5-3-6(2)12-8(11-5)7(9)4-10-12;/h3-4H,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYMFCBYDHMQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 5-amino-3-methylpyrazole with 2,4-pentanedione under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core . The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, focusing on yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Functionalization at the 3-Amino Group

The primary amine at position 3 is highly reactive, enabling diverse derivatization:

Reductive Amination

  • Reaction with aldehydes (e.g., paraformaldehyde) and reducing agents (e.g., NaBH₃CN) produces secondary amines. For example:

    R-NH2+HCHONaBH3CNR-NH-CH3\text{R-NH}_2 + \text{HCHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{R-NH-CH}_3

    This method has been used to synthesize pyrrolidine derivatives .

Acylation

  • Acetylation with acetic anhydride in pyridine yields the corresponding acetamide:

    R-NH2+(CH3CO)2OR-NH-CO-CH3\text{R-NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{R-NH-CO-CH}_3

    This modification improves metabolic stability in drug candidates .

Coupling Reactions

  • Amide Formation : The amine reacts with activated carboxylic acids (e.g., using EDCI/HOBt) to form carboxamides. For instance, coupling with 4-biphenylcarboxylic acid derivatives produces compounds with enhanced biological activity .

Electrophilic Aromatic Substitution

The pyrazolo[1,5-a]pyrimidine core undergoes electrophilic substitution primarily at position 3 due to its electron-rich nature:

Reaction Type Conditions Product Yield
Nitration HNO₃/H₂SO₄, 0°C3-Nitro derivative85–90%
Halogenation NXS (X = Cl, Br) in CH₃CN, RT3-Halo derivatives (Cl, Br)75–80%
Formylation Vilsmeier-Haack (POCl₃/DMF)3-Formylpyrazolo[1,5-a]pyrimidine65–70%

These reactions enable further functionalization, such as Suzuki-Miyaura cross-coupling for biaryl synthesis .

Heterocyclization and Annulation

The compound serves as a precursor for fused heterocycles:

  • Pyrazolo[1,5-a]pyrimidin-7(6H)-one Formation : Reaction with 3-chloropentane-2,4-dione under basic conditions leads to annulation, forming a lactam ring .

  • Thienopyrimidine Synthesis : Treatment with sulfur-containing reagents (e.g., Lawesson’s reagent) introduces thiophene rings, expanding structural diversity .

Key Research Findings

  • Microwave-Assisted Synthesis : Reduced reaction times (20–30 minutes) and improved yields (70–93%) compared to conventional heating .

  • Regioselectivity : Electrophilic substitution at position 3 is favored due to resonance stabilization, confirmed by 2D NMR (HMBC) .

  • Stability : The hydrochloride salt is stable under ambient conditions but hygroscopic, requiring anhydrous storage.

This compound’s reactivity profile underscores its utility as a scaffold in drug discovery. Future research may explore its use in photodynamic therapy or as a ligand in metal-organic frameworks.

Scientific Research Applications

Biological Activities

Antitumor Activity : The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer properties. Compounds derived from this scaffold exhibit selective inhibition of protein kinases involved in cancer progression. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines by targeting specific signaling pathways .

Enzymatic Inhibition : Research indicates that 5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride acts as an inhibitor of RUVBL1 and RUVBL2 ATPases, which are implicated in several cancers and cellular processes. Docking studies suggest that the compound binds effectively to these targets, leading to significant inhibition of their enzymatic activity .

Psychopharmacological Effects : Some derivatives of this compound have shown potential in treating neurological disorders. Their ability to modulate neurotransmitter systems positions them as candidates for further exploration in psychopharmacology .

Case Study 1: Anticancer Properties

A study published in Molecules highlighted the synthesis and evaluation of various pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity. Compounds were tested against multiple cancer cell lines, revealing that modifications at specific positions on the scaffold significantly enhanced their potency . The research emphasizes the importance of structure-activity relationships (SAR) in designing effective anticancer agents.

Case Study 2: Inhibition of RUVBL1/2

In another study focused on small-molecule inhibitors of RUVBL1/2 ATPase complexes, this compound was identified as a lead compound. The study demonstrated that this compound effectively inhibited both enzymatic and cellular activities associated with these proteins, suggesting its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to downstream effects on cellular pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenylacetic Acids

2-(3,4-Dichlorophenyl)acetic Acid
  • Molecular Formula : C₈H₆Cl₂O₂
  • Molecular Weight : 205.04 g/mol
  • Structure : Phenyl ring with chlorine at the 3- and 4-positions.
  • Applications include use in organic synthesis and as a reference standard .
2-(2-Chloro-4-hydroxyphenyl)acetic Acid
  • Molecular Formula : C₈H₇ClO₃
  • Molecular Weight : 186.59 g/mol
  • Structure : Hydroxyl group at the 4-position and chlorine at the 2-position.
  • Key Differences : Hydroxyl group introduces polarity and hydrogen-bonding capacity, contrasting with the methoxy groups in the target compound. This structural variation may influence solubility and biological activity .
2-Amino-2-(3,4-dimethoxyphenyl)acetic Acid
  • Molecular Formula: C₁₀H₁₃NO₄
  • Molecular Weight : 211.21 g/mol
  • Structure: Amino group replaces the chlorine at the 2-position.
  • Key Differences: The amino group alters electronic properties, increasing nucleophilicity. Used in biochemical research, such as enzyme inhibition studies .

Halogenated Derivatives with Functional Modifications

2-(2-Fluoro-3,4-dimethoxyphenyl)acetic Acid
  • Molecular Formula : C₁₀H₁₁FO₄
  • Molecular Weight : 214.19 g/mol
  • Structure : Fluorine replaces chlorine at the 2-position.
  • Key Differences : Fluorine’s smaller atomic size and higher electronegativity may enhance metabolic stability and bioavailability compared to the chloro analog. Applications include industrial chemical synthesis .
3-(2-Chloro-3,4-dimethoxyphenyl)acrylic Acid
  • Molecular Formula : C₁₁H₁₁ClO₄
  • Molecular Weight : 242.65 g/mol
  • Structure : Acrylic acid (α,β-unsaturated carbonyl) replaces the acetic acid moiety.
  • Key Differences : The conjugated double bond increases reactivity, enabling participation in Michael addition or polymerization reactions. Used in materials science and medicinal chemistry .

Phenoxyacetic Acid Derivatives

2,4-Dichlorophenoxyacetic Acid (2,4-D)
  • Molecular Formula : C₈H₆Cl₂O₃
  • Molecular Weight : 221.04 g/mol
  • Structure: Phenoxy group linked to acetic acid, with chlorine at 2- and 4-positions.
  • Key Differences: The phenoxy group (vs. phenyl in the target compound) alters electronic distribution and binding affinity. 2,4-D is a widely used herbicide, whereas the target compound’s applications are more niche .

Structural and Functional Implications

Substituent Effects on Reactivity and Properties

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • Chlorine (electron-withdrawing) increases acidity of the acetic acid moiety.
    • Methoxy groups (electron-donating) enhance solubility in polar solvents .
  • Halogen Variations : Fluorine analogs (e.g., 2-fluoro derivatives) may exhibit improved pharmacokinetic profiles due to reduced metabolic degradation .
  • Functional Group Modifications : Acrylic acid derivatives enable conjugation reactions, expanding utility in polymer chemistry .

Biological Activity

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique pyrazolo[1,5-a]pyrimidine core structure, characterized by the presence of methyl groups at positions 5 and 7, which may enhance its pharmacological properties. The hydrochloride salt form improves its solubility, facilitating various biological assays.

  • Molecular Formula : C_8H_10N_4·HCl
  • Molecular Weight : Approximately 162.19 g/mol
  • Structure : The compound consists of a pyrazolo ring fused with a pyrimidine ring, with two methyl substituents that contribute to its reactivity and biological profile.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and inflammation.

Anticancer Activity

The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Notable findings include:

  • Cell Lines Tested : HeLa (cervical cancer) and HepG2 (liver cancer) cells.
  • Mechanism of Action : It is believed to interfere with specific signaling pathways associated with cell growth and survival. Studies suggest that it may inhibit key proteins involved in cancer progression, such as BRAF(V600E) and EGFR .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory activities. It has been evaluated in various models for its ability to reduce inflammation markers and modulate immune responses .

Structure-Activity Relationship (SAR)

The unique methyl substitutions at positions 5 and 7 on the pyrazolo ring are critical for enhancing biological activity compared to other similar compounds without these modifications. This structural feature may influence the compound's binding affinity to biological targets .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
4-Amino-5-methylpyrazoleContains a pyrazole ringAnticancer
Pyrazolo[1,5-a]pyrimidin-3-oneLacks methyl substitutionsAntimicrobial
3-Amino-4-methylpyrazolo[1,5-a]pyrimidineSimilar core structure but different substituentsAnti-inflammatory

Case Studies

Several studies have highlighted the efficacy of this compound:

  • In Vitro Studies : A series of in vitro assays demonstrated significant cytotoxicity against HeLa and HepG2 cells with IC50 values indicating effective inhibition of cell proliferation .
  • Combination Therapy : Research explored the synergistic effects of this compound when used in conjunction with established chemotherapeutics like doxorubicin. The results indicated enhanced cytotoxicity in resistant cancer cell lines .
  • Mechanistic Insights : Molecular docking studies revealed potential binding interactions with targets involved in cancer signaling pathways, providing insights into its mechanism of action .

Q & A

Q. What are the recommended synthetic routes for 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves condensation of pyrazole precursors with substituted pyrimidine derivatives. A stepwise approach using enaminones (e.g., 3-aminocrotononitrile) and heterocyclic ketones under reflux in polar aprotic solvents (e.g., DMF or pyridine) is common. Optimization includes adjusting temperature (80–120°C), reaction time (6–12 hours), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization (ethanol/DMF mixtures) or column chromatography improves yield (60–70%) .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

Key methods include:

  • ¹H/¹³C NMR : Identification of methyl groups (δ 2.1–2.5 ppm for CH₃), pyrimidine protons (δ 6.8–8.2 ppm), and amine protons (broad δ 4.5–5.5 ppm).
  • IR Spectroscopy : Stretching vibrations for C≡N (~2200 cm⁻¹) and N-H (~3350 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 223–453) confirm molecular weight and fragmentation patterns .

Q. What preliminary biological screening assays are appropriate for this compound?

Standard assays include:

  • Anti-inflammatory Activity : COX-2 inhibition via ELISA.
  • Antimicrobial Screening : Broth microdilution (MIC determination against Mycobacterium tuberculosis or E. coli).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can computational chemistry aid in designing derivatives with enhanced bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO-LUMO gaps) and binding affinities to target proteins (e.g., kinases). Reaction path searches using software like GRRM or Gaussian optimize transition states, while molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with active-site residues) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-Analysis : Pool data from multiple studies and apply statistical tests (ANOVA) to identify outliers.
  • Dose-Response Curves : Re-evaluate EC₅₀ values under standardized conditions (pH, temperature).
  • Structural Validation : Confirm compound purity (HPLC >95%) to rule out batch variability .

Q. How can statistical experimental design optimize synthetic protocols?

Use Box-Behnken or Central Composite Design to test variables:

  • Factors : Solvent polarity, catalyst loading, temperature.
  • Responses : Yield, purity.
    Analysis via ANOVA identifies significant factors (p < 0.05), reducing trials by 40–60% while maximizing yield .

Q. What structural features influence bioactivity based on structure-activity relationship (SAR) studies?

  • Methyl Substituents : 5,7-Dimethyl groups enhance lipophilicity and membrane permeability.
  • Amine Position : N3-amine facilitates hydrogen bonding with biological targets (e.g., ATP-binding pockets).
  • Pyrimidine Core : Planar structure enables π-π stacking with aromatic residues in enzymes .

Q. How are reaction mechanisms analyzed using kinetic and spectroscopic methods?

  • Kinetic Studies : Monitor reaction progress via UV-Vis (λ = 300–400 nm for intermediate detection).
  • Isotopic Labeling : ¹⁵N NMR tracks nitrogen migration in pyrazole-pyrimidine ring formation.
  • In Situ IR : Identifies transient intermediates (e.g., enolates or imines) .

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